molecular formula C21H23N3O5 B10979787 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10979787
M. Wt: 397.4 g/mol
InChI Key: FLCBXLYYZWXMMD-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other indole derivatives, such as:

Biological Activity

Overview

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic derivative of indole, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a tubulin polymerization inhibitor. This article delves into its biological activity, focusing on its mechanism of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 342.39 g/mol

The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. By binding to the tubulin protein, it disrupts the normal function of microtubules during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells. The compound's structural similarity to colchicine suggests that it may share similar binding sites on tubulin.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50_{50} values for different cancer cell lines:

Cell Line IC50_{50} (μM) Mechanism
HeLa0.52Induces apoptosis and G2/M phase arrest
MCF-70.34Inhibits tubulin polymerization
HT-290.86Induces apoptosis

These findings indicate that the compound is particularly potent against breast (MCF-7) and cervical (HeLa) cancer cell lines.

Case Studies

  • Study on Tubulin Polymerization Inhibition :
    A study conducted on various derivatives of indole revealed that compounds similar to this compound significantly inhibited tubulin polymerization in vitro. The study highlighted that these compounds could serve as potential leads for developing new anticancer agents targeting microtubules .
  • In Vivo Efficacy :
    In vivo studies using murine models showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis in tumor cells and inhibit their proliferation .

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H23N3O5/c1-13(25)22-16-6-5-7-17-15(16)8-9-24(17)12-20(26)23-14-10-18(27-2)21(29-4)19(11-14)28-3/h5-11H,12H2,1-4H3,(H,22,25)(H,23,26)

InChI Key

FLCBXLYYZWXMMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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